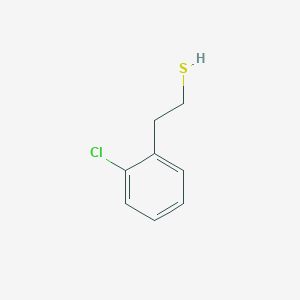

2-(2-Chlorophenyl)ethanethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Chlorophenyl)ethanethiol is an organosulfur compound with the molecular formula C8H9ClS. It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further substituted with a 2-chlorophenyl group.

Aplicaciones Científicas De Investigación

Environmental Analysis and Monitoring

2-(2-Chlorophenyl)ethanethiol and its derivatives play a significant role in environmental studies. Zhou et al. (2007) explored the use of TiO2 nanotubes as a solid-phase extraction adsorbent for environmental water samples. They focused on various chlorophenyl compounds as target analytes, demonstrating the material's potential in environmental field applications (Zhou et al., 2007). Similarly, Li et al. (2010) developed a novel sample preparation technique for the determination of dicofol and its degradation products, including 2-(2-chlorophenyl)-2-(4-chlorophenyl)-1,1-dichloroethene, in water samples (Li et al., 2010).

Industrial Applications

In industrial contexts, chlorophenyl compounds are utilized in various ways. Swaid et al. (2022) discussed the synthesis of an alternative substance to tetrahydrothiophene for use as an odorant in liquid petroleum gas, highlighting the broader applications of chlorophenyl-related compounds in industrial settings (Swaid et al., 2022).

Chemical Synthesis and Reactions

In the field of chemical synthesis, Alkema and Arens (1960) studied the free-radical addition of ethanethiol to acetylenic ethers, providing insights into the reactivity and applications of ethanethiols in synthetic chemistry (Alkema & Arens, 1960).

Pollution and Health Studies

Several studies have examined the impact of chlorophenyl compounds, such as DDT and its metabolites, on human health and the environment. For instance, Longnecker et al. (2001) investigated the association between maternal serum concentration of DDT metabolite DDE and preterm and small-for-gestational-age babies at birth, reflecting the potential health risks associated with these compounds (Longnecker et al., 2001).

Direcciones Futuras

The future directions for “2-(2-Chlorophenyl)ethanethiol” could involve further exploration of its potential uses in chemical synthesis, particularly in the context of pharmaceuticals. For example, its role in the synthesis of ketamine suggests potential applications in the development of anesthetics and other related drugs .

Mecanismo De Acción

Biochemical Pathways

A related compound, 2-(2-chlorophenyl)ethylbiguanide, has been shown to affect the unfolded protein response (upr) pathway, attenuating atf4 and grp78, typical downstream targets of the upr

Result of Action

The related compound 2-(2-chlorophenyl)ethylbiguanide has been shown to have cytotoxic action on ht-29 cells under a serum- and glucose-deprived condition .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2-Chlorophenyl)ethanethiol involves the reaction of 2-chlorophenethyl bromide with thiourea. This process occurs in two steps:

Formation of Isothiouronium Salt: 2-Chlorophenethyl bromide reacts with thiourea to form an isothiouronium salt.

Hydrolysis: The isothiouronium salt is then hydrolyzed under basic conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general

Propiedades

IUPAC Name |

2-(2-chlorophenyl)ethanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMSNXHKWBFVME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCS)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131911-21-2 |

Source

|

| Record name | 2-(2-chlorophenyl)ethane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-N-(3,4-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2861875.png)

![N-(3-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2861883.png)

![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxane-4-carboxamide](/img/structure/B2861885.png)

![N-(2,4-dimethylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2861888.png)

![4-(4-methylphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide](/img/structure/B2861893.png)

![4-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2861896.png)

![3-(4-chlorophenyl)-9-(3-hydroxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2861898.png)